molecular formula C17H17NO7 B5827610 Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate

Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate

Cat. No.: B5827610
M. Wt: 347.3 g/mol
InChI Key: OUPMACRBASSVLT-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate is an organic compound with a complex structure, characterized by the presence of methoxy and nitro functional groups

Preparation Methods

The synthesis of Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate typically involves multiple steps, including alkylation, nitration, reduction, and esterification. One common method starts with the alkylation of a suitable starting material, followed by nitration to introduce the nitro group. Subsequent reduction and cyclization steps are performed to achieve the desired structure. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7/c1-22-14-7-5-13(18(20)21)8-12(14)10-25-15-6-4-11(17(19)24-3)9-16(15)23-2/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPMACRBASSVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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